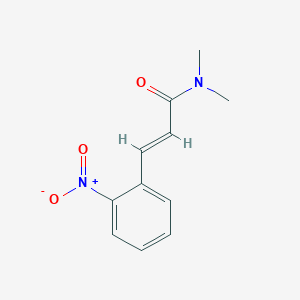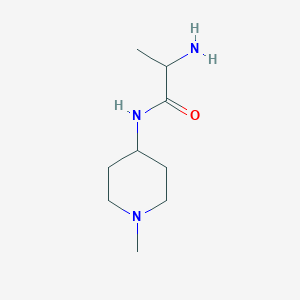![molecular formula C10H12Cl2N2O B14795752 2-amino-N-[(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B14795752.png)
2-amino-N-[(3,4-dichlorophenyl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(3,4-dichlorobenzyl)propanamide is a chemical compound characterized by the presence of an amino group, a dichlorobenzyl group, and a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3,4-dichlorobenzyl)propanamide typically involves the reaction of 3,4-dichlorobenzyl chloride with an appropriate amine under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and heating the reaction mixture to around 60°C . The reaction proceeds with good yields, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(3,4-dichlorobenzyl)propanamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-(3,4-dichlorobenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-(3,4-dichlorobenzyl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-(3,4-dichlorobenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
(S)-2-Amino-N-(3,4-dichlorobenzyl)propanamide is unique due to its specific structural features, such as the presence of the (S)-configuration and the dichlorobenzyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C10H12Cl2N2O |
|---|---|
Peso molecular |
247.12 g/mol |
Nombre IUPAC |
2-amino-N-[(3,4-dichlorophenyl)methyl]propanamide |
InChI |
InChI=1S/C10H12Cl2N2O/c1-6(13)10(15)14-5-7-2-3-8(11)9(12)4-7/h2-4,6H,5,13H2,1H3,(H,14,15) |
Clave InChI |
LVWBOZRNIFQQNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCC1=CC(=C(C=C1)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



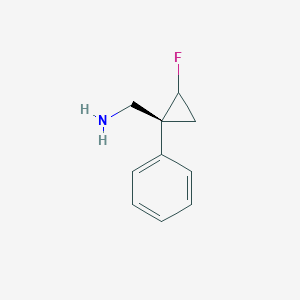
![2-Methylpropyl [1-(2-methylpropanoyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14795695.png)
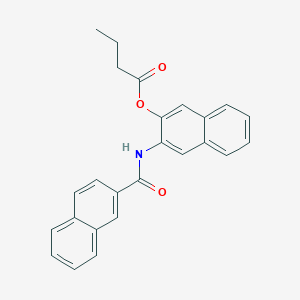
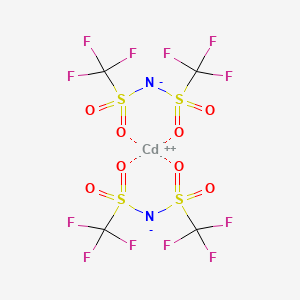
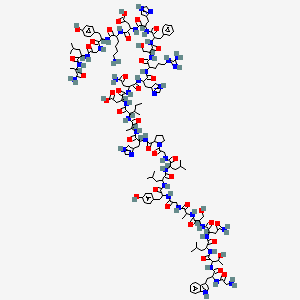
![(E)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B14795730.png)
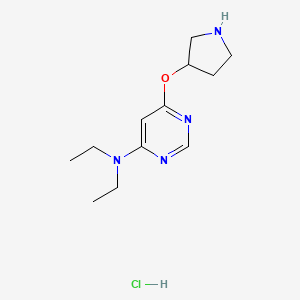

![(2E,5Z)-5-{[1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(2-methoxyethyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B14795738.png)
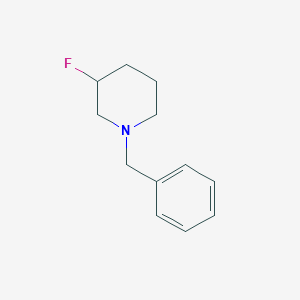
![tert-butyl N-[5-[[3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate](/img/structure/B14795748.png)
